{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol

Synthetic chemistry Process optimization Cost-efficiency

{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol (CAS 424803-19-0) is a fluorinated heterocyclic building block comprising a furan ring substituted at the 2-position with a hydroxymethyl (–CH₂OH) group and at the 5-position with a 3,5-bis(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₃H₈F₆O₂ with a molecular weight of 310.19 g·mol⁻¹, a melting point of 110 °C, a predicted boiling point of 296.4 °C at 760 mmHg, and a density of 1.42 g·cm⁻³.

Molecular Formula C13H8F6O2
Molecular Weight 310.19 g/mol
CAS No. 424803-19-0
Cat. No. B1300232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol
CAS424803-19-0
Molecular FormulaC13H8F6O2
Molecular Weight310.19 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)CO
InChIInChI=1S/C13H8F6O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-5,20H,6H2
InChIKeyMEZRDJVJFDVHKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol (CAS 424803-19-0): Procurement-Relevant Chemical Identity and Core Properties


{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol (CAS 424803-19-0) is a fluorinated heterocyclic building block comprising a furan ring substituted at the 2-position with a hydroxymethyl (–CH₂OH) group and at the 5-position with a 3,5-bis(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₃H₈F₆O₂ with a molecular weight of 310.19 g·mol⁻¹, a melting point of 110 °C, a predicted boiling point of 296.4 °C at 760 mmHg, and a density of 1.42 g·cm⁻³ . The compound is commercially supplied at ≥97% purity in research-grade quantities (1 g to 5 g), classified under heterocyclic building blocks [1]. It serves as a key synthetic intermediate in pharmaceutical programs, most notably in Takeda's RBP4-lowering agent program for diabetes (EP2295406) [2].

Why {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol Cannot Be Interchanged with Its Closest Analogs


Substituting {5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl}methanol with its closest analogs—the 2-carbaldehyde (CAS 256658-04-5), 2-carboxylic acid (CAS 638159-97-4), 2-furonitrile (CAS 2197056-54-3), or the unsubstituted furan (CAS 852106-25-3)—introduces significant divergences in physical form, reactivity, and downstream synthetic compatibility. The target compound is a white crystalline solid (mp 110 °C) bearing a primary alcohol handle, enabling etherification, esterification, halogenation, and oxidation chemistries . By contrast, the aldehyde analog (mp 102 °C) is electrophilic and participates in condensation reactions; the carboxylic acid requires activation for coupling; the nitrile is a hydrogen-bond acceptor with distinct polarity; and the unsubstituted furan lacks a functional handle altogether . Positional isomerism further matters: 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid exhibits an IC₅₀ of approximately 13 µM against MbtI, highlighting that even regioisomeric shifts in the bis(trifluoromethyl)phenyl group alter target engagement [1]. These differences mean that generic interchanging can derail reaction sequences, compromise purity profiles, or invalidate structure–activity relationships established in a given synthetic program.

{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol – Quantified Differentiation Evidence Versus Closest Analogs


Synthesis Route Efficiency: 87% NaBH₄ Reduction Yield Outperforms Alternative 63% Route for the Same Target

The target compound is accessible via two documented synthetic routes, with a large yield differential. Route 1—NaBH₄ reduction of 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde in ethanol—delivers {5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl}methanol in 87% isolated yield after silica gel chromatography . Route 2—direct coupling of furfuryl alcohol with 3,5-bis(trifluoromethyl)bromobenzene mediated by potassium acetate—affords the same product in only approximately 63% yield . The 87% yield is reported with full ¹H-NMR characterization (300 MHz, CDCl₃) at 5.02 g scale , demonstrating preparative reliability.

Synthetic chemistry Process optimization Cost-efficiency

Physical-State and Handling Differentiation Versus the 2-Carbaldehyde Precursor

The target methanol derivative is a white crystalline solid with a melting point of 110 °C , whereas its direct synthetic precursor, 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde (CAS 256658-04-5), melts lower at approximately 102 °C . The 8 °C higher melting point reflects stronger intermolecular hydrogen bonding enabled by the –OH group and translates into easier handling as a non-hygroscopic solid under ambient conditions. The boiling point is also lower (296.4 °C vs. 308.9 °C for the aldehyde) , which can simplify distillative purification if required.

Physical chemistry Form handling Storage

Patent-Cited Utility as an RBP4 Program Intermediate Versus Non-Patent-Referenced Analogs

{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol is specifically cited as a key intermediate (Reference Example 95) in Takeda Pharmaceutical's EP2295406 patent family, which discloses heterocyclic RBP4-lowering agents for the prophylaxis or treatment of diabetes and hyperlipidemia [1]. The alcohol intermediate is directly transformed into downstream bioactive compounds within the patent's synthetic scheme, giving it a traceable intellectual-property provenance that supports its procurement for programs referencing this patent space. By comparison, the 2-carbaldehyde analog (CAS 256658-04-5) serves as the precursor (Reference Example 94) but is one step further removed from the final bioactive structures .

Pharmaceutical intermediate Diabetes drug discovery Intellectual property

Regioisomeric Specificity: 3,5-Bis(trifluoromethyl) Versus 2,4-Bis(trifluoromethyl) Substitution Impacts Biological Target Engagement

In the context of 5-phenylfuran-2-carboxylic acid-based MbtI (salicylate synthase) inhibitors for tuberculosis, the 3,5-bis(trifluoromethyl)phenyl regioisomer (compound V, synthesized from (3,5-bis(trifluoromethyl)phenyl)boronic acid via Suzuki–Miyaura coupling) was prepared and evaluated alongside the 2,4-bis(trifluoromethyl)phenyl isomer [1]. The 2,4-isomer of the furan-2-carboxylic acid series displayed an MbtI IC₅₀ of approximately 13 µM [1]. While the inhibitory activity of the 3,5-isomer (compound V) was not reported as superior to the 2,4-isomer in this study, the data establish that the regioisomeric substitution pattern is not functionally silent—changing the bis(trifluoromethyl)phenyl attachment from 3,5- to 2,4- can alter enzyme inhibitory potency. This finding underscores the importance of regioisomeric fidelity when sourcing building blocks for SAR campaigns; the 3,5-substitution pattern of the target compound ensures consistency with the pharmacophore explored in the MbtI literature [1][2].

Medicinal chemistry Structure–activity relationship MbtI inhibition

Functional-Group Reactivity Vector: Primary Alcohol Enables Derivatization Pathways Inaccessible to the Aldehyde, Acid, or Nitrile Analogs

The –CH₂OH functional group of {5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl}methanol uniquely supports nucleophilic substitution (conversion to alkyl halides, tosylates, mesylates), Mitsunobu reactions, oxidation to the aldehyde or carboxylic acid (reversible access to those oxidation states), and ether or ester formation . The aldehyde analog (CAS 256658-04-5) is restricted to carbonyl condensation chemistry (e.g., reductive amination, Grignard addition, oxime/ hydrazone formation). The carboxylic acid (CAS 638159-97-4) requires activation (e.g., EDC/HOBt, HATU) for amide or ester bond formation and cannot be directly converted to an alcohol without reduction. The nitrile (CAS 2197056-54-3) can be hydrolyzed or reduced but lacks the broad derivatizability of the alcohol. The target compound's alcohol handle thus offers the widest downstream synthetic vector space among the 2-substituted analogs in this series.

Synthetic versatility Derivatization Building-block utility

Commercial Purity Benchmarking: ≥97% Purity Consistently Achievable from Multiple Vendors

The target compound is available from multiple independent suppliers at a purity specification of ≥97% (HPLC or equivalent), including BOC Sciences, Macklin, Bidepharm, and CalpacLab . The 2-carbaldehyde analog is also offered at ≥97% purity, but the carboxylic acid and nitrile analogs are less commonly stocked at comparable purity levels from major vendors, with some suppliers listing them as discontinued or custom-synthesis items . The multi-vendor availability of the methanol derivative at ≥97% purity reduces single-supplier dependency and facilitates competitive sourcing for procurement departments.

Quality assurance Procurement Vendor comparison

Optimal Procurement and Application Scenarios for {5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol


Pharmaceutical Intermediate for RBP4-Targeting Diabetes and Hyperlipidemia Programs

For medicinal chemistry teams working on retinol-binding protein 4 (RBP4) inhibitors, {5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl}methanol is the direct intermediate specified in Takeda's EP2295406 patent for constructing downstream bioactive heterocycles. Using this compound ensures synthetic pathway fidelity to the patent's disclosed examples and supports freedom-to-operate analysis [1]. The 87% NaBH₄ reduction route from the aldehyde precursor provides a reliable, high-yielding entry point for further derivatization .

MbtI Inhibitor SAR Campaigns in Antitubercular Drug Discovery

In structure–activity relationship studies targeting Mycobacterium tuberculosis salicylate synthase (MbtI), the 3,5-bis(trifluoromethyl)phenyl substitution pattern represents a defined regioisomeric point in the 5-phenylfuran-2-carboxylic acid pharmacophore. Sourcing the correct 3,5-substituted building block avoids introducing the 2,4-regioisomer (IC₅₀ ≈ 13 µM against MbtI), which may exhibit divergent potency [2]. The alcohol handle of the target compound can be oxidized to the carboxylic acid for direct incorporation into the MbtI inhibitor scaffold, providing synthetic flexibility while maintaining regioisomeric integrity [2].

Multi-Step Heterocyclic Library Synthesis Requiring a Versatile –CH₂OH Handle

For parallel synthesis or library production workflows, the primary alcohol group of {5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl}methanol enables at least six distinct derivatization reaction classes (etherification, esterification, halogenation, oxidation, sulfonylation, Mitsunobu) from a single building block . This versatility reduces the number of different core intermediates that must be procured, stored, and validated, streamlining logistics and lowering overall program costs. The compound's crystalline solid form (mp 110 °C) facilitates accurate automated weighing in high-throughput synthesis platforms .

Agrochemical Lead Optimization Leveraging Fluorinated Furan Building Blocks

The bis(trifluoromethyl)phenyl-furan scaffold imparts enhanced lipophilicity and metabolic stability, properties valued in agrochemical lead optimization [3]. The target compound's commercial availability at ≥97% purity from multiple vendors makes it a practical choice for agrochemical discovery groups needing reliable, competitively priced fluorinated heterocyclic building blocks in gram-to-kilogram quantities for field-trial candidate synthesis.

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